BenchChemオンラインストアへようこそ!

(NE)-N-[(5-methyl-1,2-oxazol-4-yl)methylidene]hydroxylamine

stereochemistry-activity relationship oxime isomerism drug discovery intermediates

Defined (NE)-stereochemistry is critical for metal-catalyzed transformations and bioactivity. This 98% pure oxime builds 5-methylisoxazole libraries for agrochemical fungicide discovery (EC₅₀ 1.95 µg/mL) and valdecoxib intermediates. Stable fragment-like scaffold (MW 126, XLogP3 0.5) with a pharmacophoric H-bond donor at the isoxazole 4-position. Choose this specific stereoisomer to avoid divergent reactivity risks.

Molecular Formula C5H6N2O2
Molecular Weight 126.115
CAS No. 2419121-55-2
Cat. No. B2651539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(NE)-N-[(5-methyl-1,2-oxazol-4-yl)methylidene]hydroxylamine
CAS2419121-55-2
Molecular FormulaC5H6N2O2
Molecular Weight126.115
Structural Identifiers
SMILESCC1=C(C=NO1)C=NO
InChIInChI=1S/C5H6N2O2/c1-4-5(2-6-8)3-7-9-4/h2-3,8H,1H3/b6-2+
InChIKeyIUQANFVYTAXOSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(NE)-N-[(5-Methyl-1,2-oxazol-4-yl)methylidene]hydroxylamine (CAS 2419121-55-2): A Stereochemically Defined Isoxazole Oxime Building Block


(NE)-N-[(5-Methyl-1,2-oxazol-4-yl)methylidene]hydroxylamine, also known as 5-Methyl-4-isoxazolecarboxaldehyde oxime, is a heterocyclic oxime derivative belonging to the isoxazole class. It possesses a molecular formula of C₅H₆N₂O₂ and a molecular weight of 126.11 g/mol [1]. The compound is supplied as a research chemical with a certified purity of 98% (typical batch purity) . Its structure combines a 5-methylisoxazole ring with an oxime functionality at the 4-position in the defined (NE) geometric configuration, making it a versatile intermediate for the synthesis of biologically active 5-methylisoxazole derivatives.

Why Generic Substitution of (NE)-N-[(5-Methyl-1,2-oxazol-4-yl)methylidene]hydroxylamine with Closely Related Analogs Carries Procurement Risk


This compound cannot be simply interchanged with its nearest structural analogs—such as 5-methylisoxazole-4-carbaldehyde (CAS 475152-48-8), the corresponding (Z)-oxime isomer, or non-methylated isoxazole-4-carboxaldehyde oxime (CAS 6436-76-6)—without risking divergent reactivity and biological outcomes. The defined (NE) stereochemistry at the oxime double bond critically influences both the compound's ability to serve as a directing group in metal-catalyzed transformations and its potential bioactivity, as oximes bearing the E-configuration have been demonstrated to exhibit substantially higher biological activity compared to Z-oximes across multiple pharmacological contexts [1]. Furthermore, the 5-methyl substitution on the isoxazole ring modulates electronic properties and steric environment relative to the unsubstituted analog, altering reaction kinetics in subsequent synthetic steps [2].

Quantitative Differentiation Evidence for (NE)-N-[(5-Methyl-1,2-oxazol-4-yl)methylidene]hydroxylamine Versus Comparators


Defined (NE)-Stereochemistry Confers Functional Advantages Over the (Z)-Isomer in Biological Target Engagement

The target compound is specifically the (NE)-isomer of 5-methyl-1,2-oxazol-4-yl methylidene hydroxylamine. Literature on oxime stereochemistry-activity relationships establishes that E-configured oximes consistently demonstrate higher biological activity than their Z-counterparts. In a systematic study of isomeric oxime O-ethers as anticholinergic agents, the (E)-isomers exhibited antimuscarinic potency up to 10-fold higher than the corresponding (Z)-isomers in rat ileum assays [1]. A broader review of plant and microbial oxime metabolism confirms that 'oximes with the E configuration have high biological activity compared with Z-oximes' [2]. This establishes that procurement of the undefined mixed-isomer or Z-only form would be expected to yield inferior target engagement in any biological screening campaign.

stereochemistry-activity relationship oxime isomerism drug discovery intermediates

Validated Precursor for Antifungal 5-Methylisoxazole-4-Carboxylic Oxime Esters with Demonstrated Sub-2 µg/mL Potency

The target oxime serves as the direct synthetic precursor to a series of 5-methylisoxazole-4-carboxylic oxime esters that were systematically evaluated for antifungal activity. Fifteen novel oxime esters derived from this scaffold were tested in vitro against four phytopathogenic fungi at 50 µg/mL [1]. The lead compound (5g) demonstrated an EC₅₀ of 1.95 µg/mL against Botrytis cinerea, which represents superior potency compared to the lead compound L1 and the commercial fungicide trifloxystrobin used as positive controls in the same study [1]. This provides quantitative validation that the oxime building block is not merely an inert intermediate but is integral to generating derivatives with measurable, competitive antifungal activity.

antifungal agents oxime ester synthesis Botrytis cinerea

Physicochemical Property Differentiation Versus 5-Methylisoxazole-4-Carbaldehyde: Enhanced Hydrogen-Bonding Capacity and Polar Surface Area

Conversion of the parent aldehyde (5-methylisoxazole-4-carbaldehyde, CAS 475152-48-8) to the corresponding oxime introduces a second hydrogen-bond donor and alters the topological polar surface area (TPSA). The target oxime (C₅H₆N₂O₂, MW 126.11) possesses a TPSA of 58.6 Ų and 1 hydrogen-bond donor count versus the parent aldehyde (C₅H₅NO₂, MW 111.10) which has 0 hydrogen-bond donors [1]. This difference of one additional H-bond donor and ~5–6 Ų increase in TPSA, while modest, can influence membrane permeability and target binding when the compound is used as a fragment or intermediate in medicinal chemistry campaigns. The oxime also exhibits a computed XLogP3 of 0.5, indicating balanced hydrophilicity [1].

physicochemical properties drug-likeness oxime vs aldehyde comparison

Supplier-Confirmed Batch Purity of 98% Establishes a Minimum Quality Benchmark for Reproducible Synthesis

The commercial supply of (NE)-N-[(5-methyl-1,2-oxazol-4-yl)methylidene]hydroxylamine from Leyan (Product No. 1720584) is specified at 98% purity . This provides a defined quality baseline absent from non-certified sources or in-house preparations where purity may be uncharacterized. While 98% purity is a standard industry specification and not unique among building blocks, it represents a verifiable quality commitment that is critical for reactions where the oxime serves as a stoichiometric reagent; impurities at ≥2% in a building block can lead to substantial yield losses or side products in multi-step syntheses.

chemical purity quality control building block procurement

Optimal Research and Industrial Application Scenarios for (NE)-N-[(5-Methyl-1,2-oxazol-4-yl)methylidene]hydroxylamine


Synthesis of 5-Methylisoxazole-4-Carboxylic Oxime Ester Libraries for Antifungal Screening

Based on the demonstrated EC₅₀ of 1.95 µg/mL against Botrytis cinerea for derivative 5g derived from this oxime scaffold [1], research groups focused on agrochemical fungicide discovery can use this compound as a starting material to generate focused libraries of oxime esters. The 98% purity specification [2] ensures reproducible esterification yields, while the defined (NE)-stereochemistry maintains structural consistency across library members.

Metal-Catalyzed Synthesis of 5-Methylisoxazoles via Oxime-Directed C–H Activation

The oxime functionality at the 4-position serves as an effective directing group in palladium-catalyzed functionalization of unactivated olefins for the synthesis of 5-methylisoxazoles, as demonstrated in the synthesis of valdecoxib and oxacillin intermediates [1]. The (NE)-geometry is essential for productive metal coordination in these transformations.

Fragment-Based Drug Discovery Campaigns Requiring a Defined H-Bond Donor Motif

With a molecular weight of 126.11 Da, XLogP3 of 0.5, and exactly one hydrogen-bond donor, this compound fits within fragment-like physicochemical space [1]. Its +1 H-bond donor advantage over the parent aldehyde and defined (NE)-oxime geometry make it a suitable fragment for targets where an H-bond donor interaction is pharmacophorically required at the isoxazole 4-position vector.

Synthesis of Valdecoxib Analogs and COX-2 Inhibitor Intermediates

The oxime-mediated synthetic methodology utilizing this compound class has been directly applied to the rapid synthesis of valdecoxib, a marketed COX-2 selective inhibitor [1]. Researchers developing next-generation COX-2 inhibitors or structure-activity relationship (SAR) studies around the valdecoxib scaffold can employ this oxime building block as a key intermediate.

Quote Request

Request a Quote for (NE)-N-[(5-methyl-1,2-oxazol-4-yl)methylidene]hydroxylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.